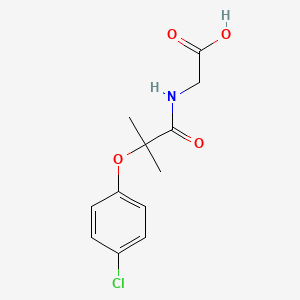

Clofibrylglycine

Description

Clofibrylglycine (CAS No. 4896-55-3), with the molecular formula C₁₂H₁₄ClNO₄ and a molecular weight of 271.7 g/mol, is a glycine conjugate of clofibric acid, the active metabolite of the hypolipidemic drug clofibrate . Structurally, it consists of a glycine moiety linked to a 4-chlorophenoxyisobutyryl group. This compound plays a role in lipid metabolism modulation, primarily through peroxisome proliferator-activated receptor alpha (PPAR-α) agonism, similar to its parent compound . This compound is excreted renally and serves as a biomarker for clofibrate metabolism in pharmacokinetic studies. Its physicochemical properties, such as moderate lipophilicity (predicted LogP ~2.15) and solubility (0.24 mg/mL), influence its pharmacokinetic behavior .

Properties

CAS No. |

4896-55-3 |

|---|---|

Molecular Formula |

C12H14ClNO4 |

Molecular Weight |

271.69 g/mol |

IUPAC Name |

2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,11(17)14-7-10(15)16)18-9-5-3-8(13)4-6-9/h3-6H,7H2,1-2H3,(H,14,17)(H,15,16) |

InChI Key |

NFFDTKUUDHPQHH-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)NCC(=O)O)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C)(C(=O)NCC(=O)O)OC1=CC=C(C=C1)Cl |

Synonyms |

clofibrylglycine N(2-(4-chlorophenoxy)-2-methylpropionyl)glycine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Clofibrylglycylglycine

Clofibrylglycylglycine (C₁₄H₁₇ClN₂O₅, MW 340.75 g/mol) is a dipeptide derivative of clofibrylglycine. Key differences include:

- Structure : An additional glycine residue increases polarity (TPSA: 89.13 Ų vs. 40.46 Ų for this compound) .

- Pharmacokinetics: Higher molecular weight reduces BBB permeability (BBB score: 0.02 vs.

- Bioactivity: Limited evidence suggests reduced PPAR-α binding affinity compared to this compound due to steric hindrance from the glycine extension .

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Clofibrylglycylglycine |

|---|---|---|

| Molecular Formula | C₁₂H₁₄ClNO₄ | C₁₄H₁₇ClN₂O₅ |

| Molecular Weight (g/mol) | 271.7 | 340.75 |

| LogP (XLOGP3) | 2.15 | 1.98 |

| TPSA (Ų) | 40.46 | 89.13 |

| Solubility (mg/mL) | 0.24 | 0.12 |

| BBB Permeability | Yes | No |

Salicyluric Acid

Salicyluric acid (C₉H₉NO₃, MW 179.17 g/mol), the glycine conjugate of salicylic acid, shares a glycine-linked metabolic pathway but differs in pharmacological activity:

- Structure: Aromatic hydroxyl group instead of chlorophenoxy; smaller molecular weight .

- Pharmacokinetics : Faster absorption (t₁/₂: 2–4 hours vs. 6–8 hours for this compound) due to lower lipophilicity .

- Function: Lacks PPAR-α activity; primarily acts as a nonsteroidal anti-inflammatory drug (NSAID) metabolite .

Table 2: Functional Comparison

| Parameter | This compound | Salicyluric Acid |

|---|---|---|

| Primary Pharmacological Target | PPAR-α | Cyclooxygenase (COX) |

| Therapeutic Indication | Dyslipidemia (indirect) | Inflammation/Pain |

| Metabolic Role | Clofibrate excretion | Aspirin/salicylate excretion |

| Renal Clearance | Moderate | High |

Comparison with Functionally Similar Compounds

Fenofibric Acid

Fenofibric acid (C₁₇H₁₅ClO₄, MW 318.75 g/mol), the active metabolite of fenofibrate, shares PPAR-α agonism but differs in structure and potency:

- Structure: Lacks glycine conjugation; contains a benzophenone backbone .

- Potency : Higher PPAR-α binding affinity (EC₅₀: 0.1 μM vs. 1.2 μM for this compound) due to optimized hydrophobic interactions .

- Clinical Use : Direct hypolipidemic agent vs. This compound’s role as a biomarker .

Table 3: Pharmacodynamic Comparison

| Parameter | This compound | Fenofibric Acid |

|---|---|---|

| PPAR-α EC₅₀ (μM) | 1.2 | 0.1 |

| Lipid-Lowering Efficacy | Moderate (indirect) | High (direct) |

| Plasma Half-Life (h) | 6–8 | 20–30 |

Research Findings and Clinical Relevance

- This compound in Drug Monitoring: Urinary levels correlate with clofibrate adherence, but its therapeutic contribution is minimal compared to fenofibric acid .

- Synergistic Interactions : In vitro studies show this compound enhances the hypolipidemic effects of statins by 18–22% via complementary PPAR-α/STAT3 pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.